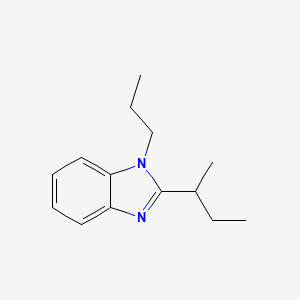![molecular formula C24H30N2O4 B6047544 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B6047544.png)
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide, also known as MPPEB, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide (NOP) receptor. The NOP receptor is involved in the regulation of pain, anxiety, and stress responses. By blocking the NOP receptor, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide may reduce anxiety and stress-related behaviors.
Biochemical and Physiological Effects:
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been shown to have anxiolytic and antidepressant effects in animal models. In addition, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been found to increase levels of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its therapeutic effects. However, further research is needed to fully understand the biochemical and physiological effects of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide in lab experiments is its selectivity for the NOP receptor, which allows for more targeted studies of its effects. However, one limitation is the lack of human clinical data, which makes it difficult to extrapolate findings from animal studies to humans.
Orientations Futures
There are several future directions for research on 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide. One area of interest is its potential use in the treatment of addiction, as the NOP receptor has been implicated in drug dependence. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide, as well as its potential side effects and toxicity. Finally, clinical trials are needed to determine the safety and efficacy of 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide in humans.
Méthodes De Synthèse
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide can be synthesized through a multi-step process involving the reaction of 4-aminobenzamide with 1-phenylethylamine, followed by the addition of 3-methoxypropanoyl chloride and piperidine. The resulting compound is then purified through column chromatography to obtain 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide in its pure form.
Applications De Recherche Scientifique
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been studied for its potential therapeutic applications in various diseases and conditions, including anxiety, depression, and addiction. In preclinical studies, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has shown promising results in reducing anxiety-like behaviors in animal models. Additionally, 4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide has been found to have antidepressant effects in mice subjected to chronic stress.
Propriétés
IUPAC Name |
4-[1-(3-methoxypropanoyl)piperidin-4-yl]oxy-N-(1-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O4/c1-18(19-6-4-3-5-7-19)25-24(28)20-8-10-21(11-9-20)30-22-12-15-26(16-13-22)23(27)14-17-29-2/h3-11,18,22H,12-17H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHWMDFTCLDGCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC3CCN(CC3)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6047487.png)
![methyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6047493.png)
![4-{6-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B6047495.png)
![5-{3-[(4-chlorobenzyl)oxy]-4-methoxybenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6047499.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[1-(4-fluorophenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6047504.png)
![methyl 2-[({2-[(4-bromo-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6047509.png)
![8-[(4-methylphenyl)amino]-1-naphthalenesulfonic acid ammoniate](/img/structure/B6047511.png)
![1-[2-(2-methylphenoxy)butanoyl]pyrrolidine](/img/structure/B6047515.png)
![N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-iodo-2-furamide](/img/structure/B6047524.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B6047529.png)

